molecular formula C18H16O B14347377 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol CAS No. 94903-84-1

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol

Cat. No.: B14347377
CAS No.: 94903-84-1
M. Wt: 248.3 g/mol
InChI Key: IUQILBNXTVMNKC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol It is a derivative of anthracene, specifically a tetrahydro derivative with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol typically involves the reduction of benzo(a)anthracene derivatives. One common method is the catalytic hydrogenation of benzo(a)anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1,2,3,4-tetrahydrobenzo(a)anthracen-2-one.

    Reduction: Formation of fully saturated benzo(a)anthracene derivatives.

    Substitution: Formation of alkyl or acyl derivatives of this compound.

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic structure of the compound allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)anthracene: A parent compound with a similar structure but lacking the tetrahydro and hydroxyl modifications.

    1,2-Dihydrobenzo(a)anthracene: A partially hydrogenated derivative with different chemical properties.

    3,4-Dihydrobenzo(a)anthracene: Another partially hydrogenated derivative with distinct reactivity.

Uniqueness

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol is unique due to its specific tetrahydro and hydroxyl modifications, which confer distinct chemical and biological properties

Properties

CAS No.

94903-84-1

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[a]anthracen-2-ol

InChI

InChI=1S/C18H16O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-6,9-10,16,19H,7-8,11H2

InChI Key

IUQILBNXTVMNKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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